Dichlorine dioxide

Photochemistry Atmospheric Chemistry Spectroscopy

Dichlorine dioxide (Cl₂O₂, CAS 12292-23-8), also known as chlorine peroxide or the ClO dimer, is an inorganic molecular compound and a member of the chlorine oxide family. It is structurally characterized as a dimer of the chlorine monoxide radical (ClO·), with the predominant isomeric form being ClOOCl (chlorooxy hypochlorite).

Molecular Formula Cl2O2
Molecular Weight 102.9 g/mol
CAS No. 12292-23-8
Cat. No. B1216961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorine dioxide
CAS12292-23-8
Molecular FormulaCl2O2
Molecular Weight102.9 g/mol
Structural Identifiers
SMILESO(OCl)Cl
InChIInChI=1S/Cl2O2/c1-3-4-2
InChIKeyMAYPHUUCLRDEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorine Dioxide (CAS 12292-23-8): A Critical Chlorine Oxide Intermediate in Atmospheric and Synthetic Chemistry


Dichlorine dioxide (Cl₂O₂, CAS 12292-23-8), also known as chlorine peroxide or the ClO dimer, is an inorganic molecular compound and a member of the chlorine oxide family [1]. It is structurally characterized as a dimer of the chlorine monoxide radical (ClO·), with the predominant isomeric form being ClOOCl (chlorooxy hypochlorite) [1]. Cl₂O₂ is a transient, thermally unstable species that exists primarily as a reactive intermediate in gas-phase systems at low temperatures, where it is formed via the termolecular self-reaction of ClO radicals [1][2]. Its most well-established role is as a key intermediate in the catalytic cycles responsible for polar stratospheric ozone depletion, where its UV photolysis regenerates chlorine atoms [1]. The compound absorbs strongly in the ultraviolet region, with a peak absorption cross-section of 7.6 × 10⁻¹⁸ cm² molecule⁻¹ at 244.5 nm, a property that directly underpins its atmospheric significance [2].

Fits gas-phase photolysis research workflows
Supports atmospheric chemistry modeling studies
Intermediate for chlorine dioxide synthesis

Why Dichlorine Dioxide (CAS 12292-23-8) Cannot Be Simply Substituted by Other Chlorine Oxides or Peroxides


Dichlorine dioxide (Cl₂O₂) exhibits a unique combination of electronic structure, photochemical behavior, and kinetic reactivity that fundamentally distinguishes it from other chlorine oxides such as Cl₂O (dichlorine monoxide), ClO₂ (chlorine dioxide), Cl₂ (molecular chlorine), and even its own structural isomers. The differences are not merely incremental; they are qualitative and quantitative, manifesting in distinct UV absorption spectra with wavelength-dependent cross-sections that differ by orders of magnitude [1][2], divergent thermodynamic stabilities between isomers with energy gaps exceeding 3 kcal/mol [3], and unique reaction pathways in which Cl₂O₂ is the exclusive intermediate for specific product formation [4]. Therefore, in applications requiring precise photochemical initiation at specific wavelengths, predictable radical generation profiles, or controlled synthesis of downstream chlorinated products, substituting Cl₂O₂ with a generic alternative—even a closely related chlorine oxide—will result in significant deviations in reaction kinetics, product distribution, and overall process efficiency. The following quantitative evidence underscores why Cl₂O₂ must be treated as a distinct chemical entity for scientific selection and procurement.

UV absorption mismatch
Distinct peak wavelength and cross-section vs Cl₂O, ClO₂, or Cl₂ shifts photolysis initiation conditions.
Isomeric stability divergence
ClOOCl, ClClO₂, and ClOClO have substantially different bond strengths; generic source may alter thermal and photolytic lability.
Reaction pathway specificity
Cl₂O₂ is the exclusive intermediate for ClO₂ formation; Cl₂O promotes chlorate byproduct, inverting product selectivity.

Quantitative Evidence for Dichlorine Dioxide (CAS 12292-23-8) Differentiation vs. ClO, Cl₂O, ClO₂, Cl₂, and ClClO₂


UV Absorption Cross-Section and Peak Wavelength: Cl₂O₂ vs. Cl₂O, ClO₂, and Cl₂

Dichlorine dioxide (Cl₂O₂) exhibits a distinct UV absorption profile that is critical for its photochemical role. Its peak absorption cross-section is 7.6 × 10⁻¹⁸ cm² molecule⁻¹ at 244.5 nm, as measured by diode array spectroscopy at low temperatures (200-228 K) and high pressure (~700 Torr He) [1]. In direct contrast, dichlorine monoxide (Cl₂O) has a significantly different absorption spectrum across the 200-500 nm range, with its photolysis at 248 nm producing an O(³P) atom quantum yield of only 0.20 ± 0.03 [2]. Chlorine dioxide (ClO₂) in the gas phase shows a maximum absorption cross-section of ~6.5 × 10⁻¹⁸ cm² molecule⁻¹ at 270 nm, attributed to the ClOOCl form, with a wing extending beyond 300 nm [3]. Molecular chlorine (Cl₂) exhibits a weak continuum absorption around 406.5 nm and a different spectral signature in the 250-550 nm range [4]. The 26 nm peak shift between Cl₂O₂ and ClO₂ (244.5 nm vs. 270 nm) and the two-orders-of-magnitude difference in cross-section at specific wavelengths relative to Cl₂ demonstrate that these compounds cannot be used interchangeably for wavelength-specific photochemical initiation.

UV Absorption
Cross-study comparable
Cl₂O₂ peak 244.5 nm, 7.6×10⁻¹⁸ cm²
ClO₂ ~270 nm, ~6.5×10⁻¹⁸ cm²
Cl₂O yields O(³P) 20% at 248 nm
Cl₂ weak continuum ~406 nm
Wavelength-specific photochemical initiation requires precise spectral match.
Data from low-temperature gas-phase measurements.
Photochemistry Atmospheric Chemistry Spectroscopy

Ionization Energy and Thermochemical Stability: Cl₂O₂ vs. ClO Radical

The ionization energy of dichlorine dioxide (Cl₂O₂) provides a direct, quantitative measure of its electronic stability relative to its monomeric precursor, the chlorine monoxide (ClO) radical. Photoionization mass spectrometry using monochromatic synchrotron radiation in the 10–20 eV range established the adiabatic ionization threshold of Cl₂O₂⁺ (m/z = 102) at 11.05 ± 0.05 eV, compared to 10.85 ± 0.05 eV for ClO⁺ (m/z = 51) [1]. This 0.20 eV shift in ionization energy, while modest, is experimentally distinguishable and reflects the change in electronic environment upon dimerization. Furthermore, the heat of formation of the ClOOCl⁺ cation was derived as ΔfH°₂₉₈(ClOOCl⁺) = 1203 ± 12 kJ/mol [1]. Ab initio calculations confirm that the experimental threshold corresponds to the adiabatic ionization of the ClOOCl isomer [1]. This data differentiates Cl₂O₂ from the ClO radical in mass spectrometric and thermochemical analyses, ensuring accurate identification and quantification in complex reaction mixtures.

Ionization Energy
Head-to-head
11.05 ± 0.05 eV
Distinct threshold enables selective ionization vs. ClO radical.
ClO threshold: 10.85 ± 0.05 eV; VUV synchrotron PIMS.
Mass Spectrometry Thermochemistry Atmospheric Chemistry

Isomeric Stability and Bond Dissociation Energies: ClOOCl vs. ClClO₂ vs. ClOClO

Dichlorine dioxide (Cl₂O₂) exists as multiple isomers, and their relative thermodynamic stabilities are not equivalent. High-level coupled cluster calculations (CCSD(T) extrapolated to the complete basis set limit) reveal that the ClClO₂ (chloryl chloride) isomer is the most stable form, with an energy 3.1 kcal/mol lower than the commonly depicted ClOOCl (dichlorine peroxide) isomer at 298 K [1]. Conversely, the ClOClO (chlorine chlorite) isomer is less stable than ClOOCl by 8.3 kcal/mol [1]. These energy differences translate to dramatically different bond dissociation energies (BDEs) for the weakest bonds in each isomer: 24.4 kcal/mol for the Cl–Cl bond in ClClO₂, 18.0 kcal/mol for the O–O bond in ClOOCl, and only 9.7 kcal/mol for the central O–Cl bond in ClOClO [1]. This implies that ClOClO, for instance, is approximately 2.5 times more susceptible to thermal or photolytic cleavage than ClClO₂. For procurement of Cl₂O₂ for controlled reactivity studies, the specific isomeric composition—often not specified by generic suppliers—is a critical determinant of the compound's effective stability and decomposition pathways.

Isomer Stability
Head-to-head
ClClO₂ BDE 24.4 kcal/mol ClOOCl BDE 18.0 kcal/mol ClOClO BDE 9.7 kcal/mol
Stability difference up to 8.3 kcal/mol among isomers
Isomeric form governs thermal and photolytic lability.
CCSD(T)/CBS level; bond strength varies ~2.5×.
Computational Chemistry Thermodynamics Structural Chemistry

Exclusive Intermediate in Chlorine Dioxide Synthesis: Cl₂O₂ vs. Cl₂O

In the industrially and environmentally relevant reaction between hypochlorous acid (HOCl) and chlorite ion (ClO₂⁻), the formation of the desired product, chlorine dioxide (ClO₂), proceeds exclusively through reaction pathways involving dichlorine dioxide (Cl₂O₂) as a reactive intermediate. Conversely, the formation of the undesirable and toxic byproduct chlorate ion (ClO₃⁻) proceeds predominantly via dichlorine monoxide (Cl₂O) [1]. This mechanistic divergence was established through detailed kinetic modeling of 78 simultaneous kinetic traces using a combined two-component and sequential stopped-flow protocol [1]. The study concluded that while chlorate ion predominantly forms via the reaction of Cl₂O, chlorine dioxide is exclusively produced in reaction steps involving Cl₂O₂ [1]. This finding has direct implications for process control: conditions that favor Cl₂O₂ accumulation enhance ClO₂ yield and minimize toxic chlorate formation. Substituting Cl₂O for Cl₂O₂ as a reagent or intermediate in this context would invert the product selectivity, dramatically increasing chlorate contamination.

Reaction Pathway
Head-to-head
HOCl + ClO₂⁻ → Cl₂O₂ → ClO₂ (exclusive) Cl₂O pathway → ClO₃⁻ (byproduct)
Cl₂O₂ is the exclusive intermediate for desired ClO₂; Cl₂O favors toxic chlorate.
Stopped-flow kinetics, acidic conditions.
Reaction Kinetics Synthetic Chemistry Water Treatment

Validated Application Scenarios for Dichlorine Dioxide (CAS 12292-23-8) Based on Quantitative Evidence


Atmospheric Chemistry and Climate Modeling: Validated Photolysis Rate Calculations

For researchers modeling polar stratospheric ozone depletion, accurate photolysis rate coefficients for Cl₂O₂ are essential. The UV absorption cross-sections measured by Papanastasiou et al. (2009) [1] provide the most reliable data for wavelengths between 200-420 nm, with a peak cross-section of 7.6 × 10⁻¹⁸ cm² molecule⁻¹ at 244.5 nm. This dataset supersedes earlier, lower-resolution measurements and enables more accurate calculation of atmospheric photolysis rates (J-values) used in global climate and chemical transport models. The study confirms that no major revisions to atmospheric mechanisms are required, validating Cl₂O₂'s central role in current models [1].

Analytical Chemistry and Mass Spectrometry: Selective Detection of Cl₂O₂ in Radical Mixtures

In photoionization mass spectrometry (PIMS) studies of gas-phase chlorine chemistry, the distinct ionization threshold of Cl₂O₂ (11.05 ± 0.05 eV) compared to the ClO radical (10.85 ± 0.05 eV) [2] allows for selective ionization and quantification of the dimer in complex reaction mixtures. This 0.20 eV difference is sufficient to resolve Cl₂O₂⁺ (m/z 102) from ClO⁺ (m/z 51) using tunable vacuum ultraviolet (VUV) synchrotron radiation, enabling time-resolved studies of dimer formation and decay kinetics without interference from the monomer.

Water Treatment and Disinfection Byproduct Control: Optimizing ClO₂ Generation and Minimizing Chlorate

For industrial-scale generation of chlorine dioxide for water treatment, understanding the divergent pathways for Cl₂O₂ and Cl₂O is critical for process optimization and regulatory compliance. The kinetic study by Lente and Fábián (2023) [3] demonstrates that ClO₂ is exclusively formed via Cl₂O₂-mediated steps, while the toxic byproduct chlorate (ClO₃⁻) forms predominantly via Cl₂O. Therefore, reaction conditions (pH, concentration ratios, mixing dynamics) must be engineered to maximize the steady-state concentration of Cl₂O₂ and minimize Cl₂O. This quantitative mechanistic insight provides a rational basis for designing ClO₂ generators that meet stringent chlorate limits in potable water applications.

Computational and Theoretical Chemistry: Benchmarking High-Level Electronic Structure Methods

The relative energies of Cl₂O₂ isomers (ClClO₂, ClOOCl, ClOClO) and their bond dissociation energies, calculated at the CCSD(T)/CBS level [4], serve as a rigorous benchmark dataset for testing and validating new density functional theory (DFT) functionals or other electronic structure methods. The 3.1 kcal/mol stability difference between ClClO₂ and ClOOCl is a challenging test case for computational models, as it requires accurate treatment of electron correlation and basis set convergence. The published energetics and electronic spectra [4] are a standard reference for method development in computational chlorine chemistry.

Application
Selection Property
Validation Focus
Atmospheric photolysis modeling
UV absorption dataset reliability
Cross-section validation across 200–420 nm
Photoionization mass spectrometry
Ionization threshold specificity
Selective detection vs. ClO radical interference
Chlorine dioxide generation process
Reaction intermediate specificity
Product purity and chlorate byproduct control
Computational method benchmarking
Isomer energetics and bond strengths
CCSD(T)/CBS reference data accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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